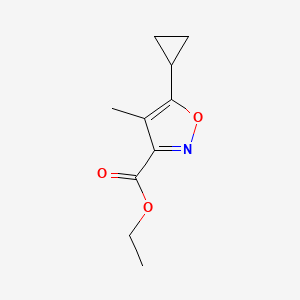

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with nitriles in the presence of a base, followed by esterification to introduce the ethyl ester group . The reaction conditions often require moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while reduction can produce oxazole-3-carboxylates with altered functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is primarily investigated for its potential therapeutic properties. Its structural similarity to other oxazole derivatives suggests possible applications in:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. This compound may enhance these activities due to its unique cyclopropyl substitution .

- Anticancer Properties : Preliminary studies suggest that this compound could serve as a lead in the development of anticancer agents. The oxazole moiety is known for its role in targeting cancer pathways, potentially leading to the discovery of novel therapeutics .

Agricultural Chemistry

The compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals that can mitigate pest issues without causing significant harm to non-target organisms .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

This data highlights the compound's promising role in combating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of this compound, researchers assessed its effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, indicating its potential as a lead compound for further drug development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 6.7 |

These findings underscore the need for further exploration into the compound's mechanism of action and therapeutic potential .

Mecanismo De Acción

The mechanism by which ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl oxazole-5-carboxylate: Shares the oxazole ring but lacks the cyclopropyl and methyl groups.

Methyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activity. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C10H13N1O3

- Molecular Weight : Approximately 195.22 g/mol

- State at Room Temperature : Liquid

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has shown interactions with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds.

Interaction with Enzymes

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Alters metabolic activity | |

| BACE1 | Potential inhibitor for Alzheimer's | |

| Human Carbonic Anhydrases | Selective inhibition observed |

Cellular Effects

The compound has been observed to influence various cellular processes, including:

- Inflammation : It may modulate inflammatory pathways.

- Apoptosis : this compound can induce apoptosis in certain cell lines.

Case Study: Apoptotic Induction

In studies on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), the compound demonstrated dose-dependent cytotoxic effects, leading to increased expression of p53 and activation of caspase pathways .

The mechanism of action involves binding to specific biomolecules like enzymes and receptors. The oxazole ring facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity .

Key Mechanisms

- Binding to Enzymes : Alters enzyme conformation and activity.

- Signal Pathway Modulation : Affects pathways related to inflammation and apoptosis.

Temporal and Dosage Effects in Laboratory Settings

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Exhibited anti-inflammatory and antioxidant activities.

- High Doses : Induced cytotoxic effects in cancer cells.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported within cells through specific transporters that facilitate its movement across cellular membranes. Its subcellular localization is essential for its biological activity, targeting specific organelles involved in metabolism and signaling .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other oxazole derivatives highlight its unique properties:

Propiedades

IUPAC Name |

ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)9(14-11-8)7-4-5-7/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHALPBHUXXMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.